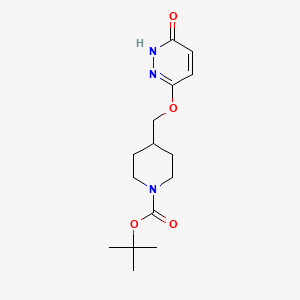
tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate (CAS Number: 1219828-16-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula for this compound is , with a molecular weight of 295.33 g/mol. The structure includes a piperidine ring substituted with a pyridazinone moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 295.33 g/mol |
| CAS Number | 1219828-16-6 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets.
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of similar pyridazinone derivatives. These compounds were evaluated for their ability to inhibit seizure activity in animal models, demonstrating significant protective effects against induced seizures. The structure–activity relationship (SAR) analysis suggested that modifications to the piperidine and pyridazinone moieties could enhance anticonvulsant efficacy .
Antitumor Activity
In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human liver carcinoma cells (HepG2) and demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with key regulatory proteins involved in cell cycle control.
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and inhibit specific signaling pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, which could explain its anticonvulsant effects.
- Apoptotic Pathways : The activation of apoptotic pathways in cancer cells indicates that it may influence mitochondrial membrane permeability and caspase activation.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticonvulsant Efficacy : A study involving a series of pyridazinone derivatives showed that structural modifications led to enhanced anticonvulsant properties in rodent models. The most effective compounds resulted in over 80% protection against seizures induced by pentylenetetrazole .
- Antitumor Efficacy Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that specific structural features were crucial for maximizing antiproliferative activity, with some derivatives exhibiting IC50 values below 10 µM against HepG2 cells .
Properties
IUPAC Name |
tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-6-11(7-9-18)10-21-13-5-4-12(19)16-17-13/h4-5,11H,6-10H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHXROQEABJSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















